molecular formula C14H10BrN3O3S B2861248 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 1021070-79-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2861248
CAS No.: 1021070-79-0
M. Wt: 380.22
InChI Key: KGWCUYSBMODVST-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, an oxadiazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the bromothiophene and oxadiazole intermediates. One common route involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring .

The final step involves the coupling of the oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the target compound . The reaction conditions typically include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWCUYSBMODVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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